molecular formula C24H19OP B14066867 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- CAS No. 102753-96-8

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)-

Cat. No.: B14066867
CAS No.: 102753-96-8
M. Wt: 354.4 g/mol
InChI Key: TXENINYJROZVLO-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C24H19OP It is known for its unique structure, which includes a cyclohexadienone ring substituted with a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- typically involves the reaction of 2,5-cyclohexadien-1-one with triphenylphosphine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoranylidene group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by the use of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

    Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nature.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- involves its ability to act as an electrophile due to the presence of the electron-withdrawing phosphoranylidene group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadien-1-one, 4-diazo-: Another derivative of cyclohexadienone with a diazo group instead of the phosphoranylidene group.

    2,5-Cyclohexadien-1-one, 2,4,4-trimethoxy-: A compound with methoxy groups instead of the phosphoranylidene group.

Uniqueness

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and properties compared to other cyclohexadienone derivatives. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

102753-96-8

Molecular Formula

C24H19OP

Molecular Weight

354.4 g/mol

IUPAC Name

4-(triphenyl-λ5-phosphanylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C24H19OP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

TXENINYJROZVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C=CC(=O)C=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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